Ethyl 5-(3-Nitrophenyl)-1H-1,2,4-triazole-3-carboxylate
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Overview
Description
Ethyl 5-(3-Nitrophenyl)-1H-1,2,4-triazole-3-carboxylate is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of an ethyl ester group, a nitrophenyl group, and a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(3-Nitrophenyl)-1H-1,2,4-triazole-3-carboxylate typically involves the reaction of 3-nitrobenzoyl chloride with ethyl 1H-1,2,4-triazole-3-carboxylate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified using column chromatography to obtain the desired compound in high yield and purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(3-Nitrophenyl)-1H-1,2,4-triazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form corresponding nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, where the ethyl ester group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted triazole derivatives.
Scientific Research Applications
Ethyl 5-(3-Nitrophenyl)-1H-1,2,4-triazole-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Ethyl 5-(3-Nitrophenyl)-1H-1,2,4-triazole-3-carboxylate involves its interaction with specific molecular targets. The nitrophenyl group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce cellular damage. The triazole ring can interact with enzymes and proteins, inhibiting their activity and leading to various biological effects. The compound’s ability to form hydrogen bonds and π-π interactions also plays a role in its mechanism of action.
Comparison with Similar Compounds
Ethyl 5-(3-Nitrophenyl)-1H-1,2,4-triazole-3-carboxylate can be compared with other triazole derivatives, such as:
Ethyl 5-(4-Nitrophenyl)-1H-1,2,4-triazole-3-carboxylate: Similar structure but with the nitro group in a different position, leading to different reactivity and biological activity.
Ethyl 5-(3-Aminophenyl)-1H-1,2,4-triazole-3-carboxylate: Contains an amino group instead of a nitro group, resulting in different chemical and biological properties.
Ethyl 5-(3-Methylphenyl)-1H-1,2,4-triazole-3-carboxylate: Contains a methyl group instead of a nitro group, affecting its reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C11H10N4O4 |
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Molecular Weight |
262.22 g/mol |
IUPAC Name |
ethyl 3-(3-nitrophenyl)-1H-1,2,4-triazole-5-carboxylate |
InChI |
InChI=1S/C11H10N4O4/c1-2-19-11(16)10-12-9(13-14-10)7-4-3-5-8(6-7)15(17)18/h3-6H,2H2,1H3,(H,12,13,14) |
InChI Key |
FCGNKXHPXCVPQJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC(=NN1)C2=CC(=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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